Cas no 1807312-38-4 (3-Fluoro-2-methyl-6-nitrocinnamic acid)

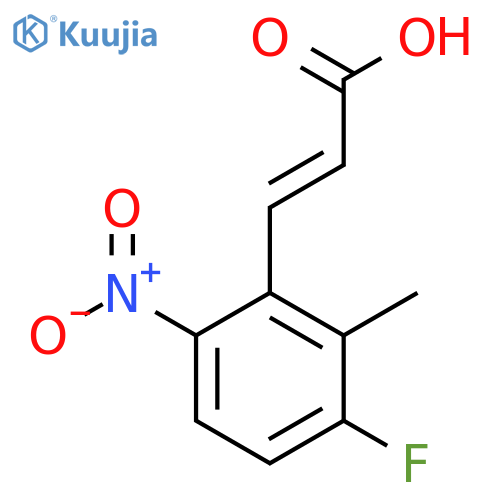

1807312-38-4 structure

商品名:3-Fluoro-2-methyl-6-nitrocinnamic acid

CAS番号:1807312-38-4

MF:C10H8FNO4

メガワット:225.173226356506

CID:5005097

3-Fluoro-2-methyl-6-nitrocinnamic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-methyl-6-nitrocinnamic acid

-

- インチ: 1S/C10H8FNO4/c1-6-7(2-5-10(13)14)9(12(15)16)4-3-8(6)11/h2-5H,1H3,(H,13,14)/b5-2+

- InChIKey: RXOQGLXNLJBQSO-GORDUTHDSA-N

- ほほえんだ: FC1=CC=C(C(/C=C/C(=O)O)=C1C)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 312

- トポロジー分子極性表面積: 83.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-Fluoro-2-methyl-6-nitrocinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009308-1g |

3-Fluoro-2-methyl-6-nitrocinnamic acid |

1807312-38-4 | 97% | 1g |

$1475.10 | 2023-09-02 | |

| Alichem | A010009308-250mg |

3-Fluoro-2-methyl-6-nitrocinnamic acid |

1807312-38-4 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| Alichem | A010009308-500mg |

3-Fluoro-2-methyl-6-nitrocinnamic acid |

1807312-38-4 | 97% | 500mg |

$839.45 | 2023-09-02 |

3-Fluoro-2-methyl-6-nitrocinnamic acid 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1807312-38-4 (3-Fluoro-2-methyl-6-nitrocinnamic acid) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量